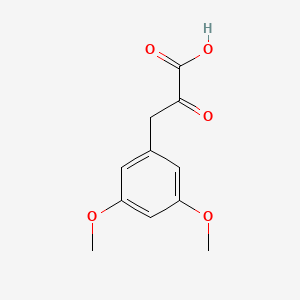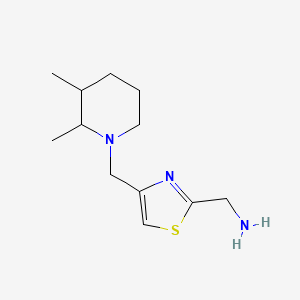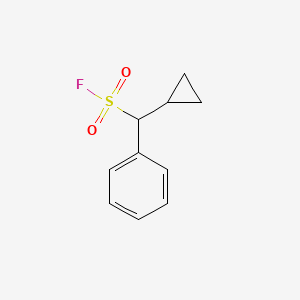![molecular formula C11H14ClNO2 B13526129 2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)
2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine is a chemical compound that belongs to the class of organic compounds known as benzodioxepines. These compounds are characterized by a benzene ring fused to a dioxepine ring. The presence of a chlorine atom at the 9th position and an amine group at the ethan-1-yl position makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzodioxepine Ring: The benzodioxepine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a dihydroxybenzene derivative and an appropriate epoxide.
Amination: The final step involves the introduction of the amine group at the ethan-1-yl position. This can be done through a nucleophilic substitution reaction using an appropriate amine source such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with functional groups like azides or nitriles.
Scientific Research Applications
2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials, such as polymers and resins, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or modulate the function of ion channels in cell membranes, affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine group.
2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetic acid: Similar structure but with a carboxyl group instead of an amine group.
2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methanamine: Similar structure but with a methanamine group instead of an ethan-1-amine group.
Uniqueness
The uniqueness of 2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine lies in its specific substitution pattern and the presence of both a chlorine atom and an amine group. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethanamine |
InChI |
InChI=1S/C11H14ClNO2/c12-9-6-8(2-3-13)7-10-11(9)15-5-1-4-14-10/h6-7H,1-5,13H2 |
InChI Key |
IEAKSVLLBIFXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)CCN)Cl)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


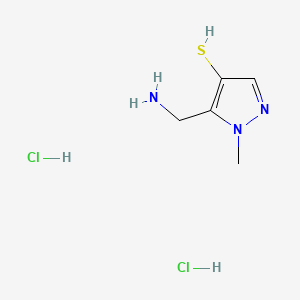
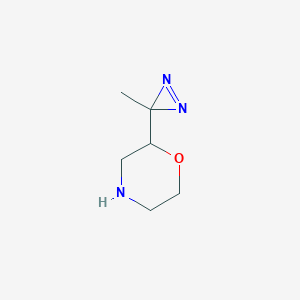



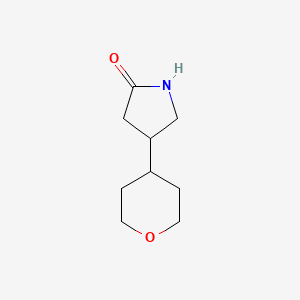



![7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)
